molecular formula C8H8N2O2 B13070223 1-(Pyrimidin-4-yl)butane-1,3-dione

1-(Pyrimidin-4-yl)butane-1,3-dione

Cat. No.: B13070223
M. Wt: 164.16 g/mol
InChI Key: SBOHKNZUMSZNIJ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)butane-1,3-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)butane-1,3-dione typically involves the condensation of pyrimidine derivatives with diketones. One common method is the reaction of pyrimidine-4-carboxaldehyde with acetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include pyrimidine carboxylic acids, diols, and various substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-4-yl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Pyridin-4-yl)butane-1,3-dione: This compound has a pyridine ring instead of a pyrimidine ring and exhibits different chemical reactivity and biological activities.

    1-(Pyrimidin-2-yl)butane-1,3-dione: The position of the pyrimidine ring attachment differs, leading to variations in chemical properties and applications.

Uniqueness: 1-(Pyrimidin-4-yl)butane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.

Biological Activity

1-(Pyrimidin-4-yl)butane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9H9N1O2
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsObserved Effects
AntimicrobialE. coli, S. aureusInhibition of cell wall synthesis
AnticancerMCF-7, HeLaInduction of apoptosis

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for microbial survival.
  • Apoptosis Induction : In cancer cells, it triggers mitochondrial dysfunction leading to the release of cytochrome c and subsequent activation of caspases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the pyrimidine ring could enhance activity against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Testing

In another investigation, derivatives were tested for cytotoxicity against a panel of cancer cell lines. Results showed that certain modifications improved selectivity towards cancer cells while reducing toxicity to normal cells.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Nanoarchitectonics : Research utilizing nanoarchitectonics has shown that incorporating this compound into nanocarriers enhances its bioavailability and therapeutic efficacy against tumors .
  • ADMET Properties : Studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) suggest favorable profiles for potential drug development .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-pyrimidin-4-ylbutane-1,3-dione

InChI

InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-2-3-9-5-10-7/h2-3,5H,4H2,1H3

InChI Key

SBOHKNZUMSZNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=NC=NC=C1

Origin of Product

United States

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